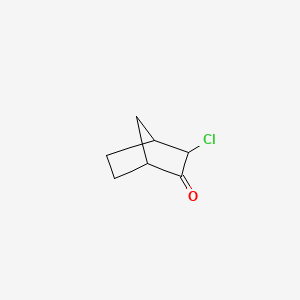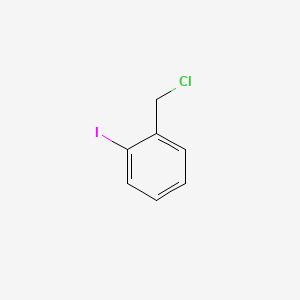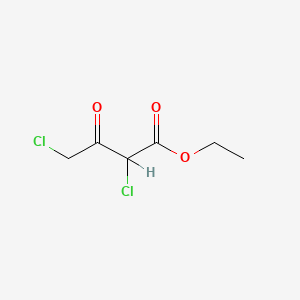
二叔丁基乙炔二羧酸酯
描述
Di-tert-butyl acetylenedicarboxylate, also known as 2-Butynedioic acid di-tert-butyl ester or Di-tert-butyl 2-butynedioate, is a chemical compound with the linear formula (CH3)3COCOC≡CCOOC(CH3)3 . It has a molecular weight of 226.27 .
Synthesis Analysis
The cross-cyclotrimerization of di-tert-butyl acetylenedicarboxylate, silylacetylenes, and acrylamides was studied with a cationic rhodium (I)/®-tol-binap complex as a catalyst . Glycosyl azides were also subjected to 1,3-dipolar cycloaddition with di-tert-butyl acetylenedicarboxylate .Molecular Structure Analysis
The molecular structure of di-tert-butyl acetylenedicarboxylate consists of two tert-butyl groups attached to an acetylenedicarboxylate core . The presence of these tert-butyl groups can influence the electronic energy of structures through both steric and inductive effects .Chemical Reactions Analysis
Di-tert-butyl acetylenedicarboxylate has been used in various chemical reactions. For instance, it has been involved in the cross-cyclotrimerization with silylacetylenes and acrylamides, catalyzed by a cationic rhodium (I)/®-tol-binap complex . It has also been used in 1,3-dipolar cycloaddition reactions with glycosyl azides .Physical And Chemical Properties Analysis
Di-tert-butyl acetylenedicarboxylate is a solid substance with a melting point of 33-37 °C and a boiling point of 80-82 °C at 0.05 mmHg . It has a molecular weight of 226.27 .科学研究应用
交叉环三聚反应
二叔丁基乙炔二羧酸酯用于硅基炔烃和丙烯酰胺的交叉环三聚反应。 该过程由阳离子铑 (I)/ ®-甲苯-BINAP 配合物催化 .
1,3-偶极环加成
该化合物还用于与糖基叠氮化物的 1,3-偶极环加成 。该反应是合成五元杂环的强大工具,而五元杂环是天然产物和药物中常见的结构基序。
蛋白质交联
二乙基乙炔二羧酸酯是与二叔丁基乙炔二羧酸酯类似的化合物,用作蛋白质交联剂 。这表明二叔丁基乙炔二羧酸酯有可能在类似的应用中使用。
用于合成 O-乙烯基肟的迈克尔受体
二乙基乙炔二羧酸酯用作合成 O-乙烯基肟的迈克尔受体 。考虑到结构相似性,二叔丁基乙炔二羧酸酯有可能以类似的方式使用。
亲核加成反应
二乙基乙炔二羧酸酯用于亲核加成反应 。这表明二叔丁基乙炔二羧酸酯也可以用于此类反应。
合成高官能团化噻唑烷酮衍生物
二乙基乙炔二羧酸酯已被用于合成高官能团化噻唑烷酮衍生物 。考虑到结构相似性,二叔丁基乙炔二羧酸酯有可能以类似的方式使用。
作用机制
Target of Action
Di-tert-Butyl acetylenedicarboxylate is primarily involved in the cross-cyclotrimerization of silylacetylenes and acrylamides . This process is catalyzed by a cationic rhodium (I)/ ®-tol-binap complex . The targets of this compound are therefore silylacetylenes and acrylamides, which are involved in various biochemical reactions.
Mode of Action
The interaction of di-tert-Butyl acetylenedicarboxylate with its targets involves a process known as cross-cyclotrimerization . This reaction is facilitated by a cationic rhodium (I)/ ®-tol-binap complex, which acts as a catalyst . The result of this interaction is the formation of a cyclic compound through a three-component coupling reaction .
Biochemical Pathways
The cross-cyclotrimerization process involving di-tert-Butyl acetylenedicarboxylate affects the biochemical pathways of silylacetylenes and acrylamides . This reaction leads to the formation of cyclic compounds, which can have various downstream effects depending on the specific biochemical context .
Result of Action
The primary molecular effect of di-tert-Butyl acetylenedicarboxylate’s action is the formation of cyclic compounds through the cross-cyclotrimerization of silylacetylenes and acrylamides . This can lead to various cellular effects depending on the specific context and the nature of the resulting cyclic compounds .
Action Environment
The action of di-tert-Butyl acetylenedicarboxylate can be influenced by various environmental factors. For instance, the presence of a cationic rhodium (I)/ ®-tol-binap complex is necessary for the compound to facilitate the cross-cyclotrimerization of silylacetylenes and acrylamides . Other factors, such as temperature, pH, and the presence of other chemicals, could also potentially influence the compound’s action, efficacy, and stability.
安全和危害
Di-tert-butyl acetylenedicarboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable solid and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity after a single exposure, with the respiratory system being the target organ .
未来方向
While specific future directions for di-tert-butyl acetylenedicarboxylate are not mentioned in the retrieved papers, its use in various chemical reactions suggests potential for further exploration in synthetic organic chemistry . Its involvement in cross-cyclotrimerization and 1,3-dipolar cycloaddition reactions indicates its potential utility in the synthesis of complex organic molecules .
生化分析
Biochemical Properties
Di-tert-butyl acetylenedicarboxylate plays a significant role in biochemical reactions, particularly in cycloaddition processes. It interacts with enzymes such as rhodium (I) complexes, which catalyze the cross-cyclotrimerization of di-tert-butyl acetylenedicarboxylate with silylacetylenes and acrylamides . Additionally, it undergoes 1,3-dipolar cycloaddition with glycosyl azides . These interactions highlight the compound’s versatility in forming complex molecular structures.
Molecular Mechanism
The molecular mechanism of di-tert-butyl acetylenedicarboxylate involves its reactivity in cycloaddition reactions. The compound’s triple bond allows it to act as a dienophile in Diels-Alder reactions, forming stable cyclic structures. Additionally, its interactions with rhodium (I) complexes facilitate the formation of macrocycles through cross-cyclotrimerization . These reactions are crucial for the synthesis of complex organic molecules.
Metabolic Pathways
Di-tert-butyl acetylenedicarboxylate is involved in metabolic pathways that include its conversion to various bioactive compounds through cycloaddition reactions. Enzymes such as rhodium (I) complexes play a crucial role in these pathways by catalyzing the formation of macrocycles and other complex structures . These metabolic processes can influence the levels of metabolites and the overall metabolic flux within cells.
属性
IUPAC Name |
ditert-butyl but-2-ynedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCRUXRGQFLOMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C#CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50984583 | |
| Record name | Di-tert-butyl but-2-ynedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50984583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66086-33-7 | |
| Record name | 1,4-Bis(1,1-dimethylethyl) 2-butynedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66086-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-tert-butyl 2-butynedioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066086337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-tert-butyl but-2-ynedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50984583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-tert-butyl 2-butynedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.104 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















